Hydroxysimazine
Overview
Description
Hydroxysimazine is a diamino-1,3,5-triazine that is N,N’-diethyl-1,3,5-triazine-2,4-diamine substituted by a hydroxy group at position 2 . It is a metabolite of the herbicide simazine and has a role as a marine xenobiotic metabolite .
Molecular Structure Analysis
The molecular formula of Hydroxysimazine is C7H13N5O . The IUPAC name is 4,6-bis(ethylamino)-1H-1,3,5-triazin-2-one . The InChI is 1S/C7H13N5O/c1-3-8-5-10-6(9-4-2)12-7(13)11-5/h3-4H2,1-2H3,(H3,8,9,10,11,12,13) .
Scientific Research Applications
Degradation by Corn Seedlings
Hydroxysimazine is formed in vivo by corn seedlings from the herbicide simazine, and in vitro by corn extracts. This conversion is considered a detoxification process of the herbicide. In vitro conversion can be produced using certain cyclic hydroxamates or their glucosides, potentially playing a role in the in vivo conversion in corn (Hamilton & Moreland, 1962).
Detection of Hydroxytriazines
Hydroxytriazines, including hydroxysimazine, are environmental decomposition products of s-triazine herbicides. Enzyme-linked immunosorbent assays (ELISAs) have been developed for detecting these compounds, showing potential for screening groundwater samples containing hydroxytriazine contamination (Kido et al., 1997).
Monitoring Environmental and Microbial Degradation
An ELISA selective for hydroxyatrazine and hydroxysimazine has been developed to monitor environmental and microbial degradation of atrazine to hydroxyatrazine. The assay's robustness across different conditions and matrices makes it valuable for investigating bioremediation of atrazine (Lucas et al., 1993).
Residues in Orchard Soil
Studies on orchard soils treated with simazine have shown that simazine and its metabolite, hydroxysimazine, can persist for several months without significant accumulation. Hydroxysimazine degrades more slowly than simazine and can remain in larger quantities (Khan & Marriage, 1979).
UV Detection in Well Water
A method was developed to confirm the presence of hydroxytriazine products, including hydroxysimazine, in well water. This method, involving HPLC and photodiode-array detection, successfully detected these compounds in samples from shallow wells (Saez et al., 1996).
Impact on Plant Protein Content
Simazine application to barley seedlings showed an increase in water-soluble protein content, indicating a direct influence on protein synthesis. However, its nonherbicidal metabolite hydroxysimazine did not affect protein synthesis (Pulver & Ries, 1973).
Immunoassay for Hydroxy-s-Triazines
A sensitive immunoassay for hydroxy-s-triazines, including hydroxysimazine, was developed using a monoclonal antibody. This assay has shown promising results in detecting hydroxyatrazine-spiked water, with a detection limit below 0.01 μg/l (Bruun et al., 2000).
Safety And Hazards
properties
IUPAC Name |
4,6-bis(ethylamino)-1H-1,3,5-triazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O/c1-3-8-5-10-6(9-4-2)12-7(13)11-5/h3-4H2,1-2H3,(H3,8,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIXRXMOJFQVBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=O)N1)NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062547 | |
Record name | Hydroxysimazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxysimazine | |
CAS RN |
2599-11-3 | |
Record name | Hydroxysimazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2599-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxysimazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002599113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxysimazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56447 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Triazin-2(1H)-one, 4,6-bis(ethylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydroxysimazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2599-11-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYSIMAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MHC1OXH2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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